N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a tetrahydroisoquinoline moiety, and a sulfonyl group attached to a benzamide structure. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Synthesis of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Amide Bond Formation: Coupling the benzothiazole and tetrahydroisoquinoline-sulfonyl intermediates using amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Material Science: Exploration in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development: Investigation as a potential therapeutic agent due to its complex structure and possible biological activity.
Biochemical Probes: Use in studying enzyme functions or signaling pathways.
Industry
Chemical Sensors: Application in the development of sensors for detecting specific analytes.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The benzothiazole and tetrahydroisoquinoline moieties might play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Lacks the tetrahydroisoquinoline-sulfonyl group.
4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: Lacks the benzothiazole ring.
Uniqueness
The unique combination of the benzothiazole ring, tetrahydroisoquinoline moiety, and sulfonyl group in N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-23(25-19-7-10-21-22(13-19)30-15-24-21)17-5-8-20(9-6-17)31(28,29)26-12-11-16-3-1-2-4-18(16)14-26/h1-10,13,15H,11-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOFQWLWHDPJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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